molecular formula C11H20O4 B051483 Undecanedioic acid CAS No. 1852-04-6

Undecanedioic acid

Cat. No. B051483
CAS RN: 1852-04-6
M. Wt: 216.27 g/mol
InChI Key: LWBHHRRTOZQPDM-UHFFFAOYSA-N
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Description

Undecanedioic acid is a white powder or flake that belongs to the family of organic compounds known as ‘long-chain dicarboxylic acids’. It is an alpha, omega-dicarboxylic acid that is nonane with two carboxylic acid groups at positions C-1 and C-9 .


Synthesis Analysis

Undecanedioic acid can be synthesized through several methods . One method involves dissolving periodic acid and CrO3 in wet acetonitrile, then adding H5IO6/CrO3 stock solution to a solution of 11-hydroxyundecanoic acid . Another method involves reacting α-nitro ketone and NaOH in MeOH .


Molecular Structure Analysis

Undecanedioic acid has a molecular formula of C11H20O4 . It is an alpha, omega-dicarboxylic acid that is nonane with two carboxylic acid groups at positions C-1 and C-9 .


Chemical Reactions Analysis

Undecanedioic acid is obtained by reacting α-nitro ketone and NaOH in MeOH . The reaction involves heating the mixture at 70 °C for 1-4 hours, then adding Oxone to the cold solution .


Physical And Chemical Properties Analysis

Undecanedioic acid is a white powder or flake . It has a molecular weight of 216.2741 .

Scientific Research Applications

Polymers and Coatings

Undecanedioic acid can be used as a building block in the production of polyesters and polyamides . It can undergo polymerization reactions with different monomers to form polymers with desired properties . These polymers find applications in coatings, adhesives, and engineering plastics .

Lubricants

Undecanedioic acid and its derivatives are employed in the production of synthetic lubricants . They can be reacted with alcohols to form esters, which exhibit excellent lubricating properties, thermal stability, and low volatility . These lubricants are used in automotive, industrial, and aerospace applications .

Corrosion Inhibitors

Undecanedioic acid is utilized as a corrosion inhibitor in various industries, such as oil and gas, metalworking, and water treatment . It forms a protective film on metal surfaces, preventing corrosion caused by exposure to corrosive environments .

Chemical Intermediates

Undecanedioic acid serves as a chemical intermediate for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and specialty chemicals . It can undergo various chemical reactions to yield derivatives with specific functional groups and properties .

Renewable Resources

Similar to dodecanedioic acid, UDDA can be derived from various sources, including petrochemical feedstocks and renewable resources . It is typically produced through the oxidation of long-chain alkanes or by the microbial fermentation of fatty acids .

Physical Properties

Undecanedioic acid is a white, crystalline solid with a melting point that is typically lower than that of dodecanedioic acid . It is sparingly soluble in water but dissolves readily in organic solvents such as ethanol and acetone .

Safety And Hazards

Undecanedioic acid may be harmful if inhaled, absorbed through skin, or swallowed. It can cause respiratory tract irritation, skin irritation, and eye irritation .

Future Directions

Undecanedioic acid has important and extensive industrial applications. It is used in the production of special lubricants for aerospace and military industries, special materials for petroleum pipelines, automotive materials, high-grade plastic plasticizers, tire wear resistance agents, high-grade paint coatings, pharmaceuticals, pesticides and other fields . It shows promise as a novel therapeutic against fungal infections .

properties

IUPAC Name

undecanedioic acid
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InChI

InChI=1S/C11H20O4/c12-10(13)8-6-4-2-1-3-5-7-9-11(14)15/h1-9H2,(H,12,13)(H,14,15)
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InChI Key

LWBHHRRTOZQPDM-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(CCCCC(=O)O)CCCCC(=O)O
Source PubChem
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Molecular Formula

C11H20O4
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DSSTOX Substance ID

DTXSID0044862
Record name Undecanedioic acid
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Molecular Weight

216.27 g/mol
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Physical Description

Dry Powder; Other Solid, Solid
Record name Undecanedioic acid
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Solubility

5.1 mg/mL
Record name Undecanedioic acid
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Product Name

Undecanedioic acid

CAS RN

1852-04-6, 1052-04-6
Record name Undecanedioic acid
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Melting Point

108 - 110 °C
Record name Undecanedioic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of undecanedioic acid?

A1: Undecanedioic acid has the molecular formula C11H20O4 and a molecular weight of 216.27 g/mol. [, , ] [https://www.semanticscholar.org/paper/5c0fd224b903f78d96c5a7abcf9f92e80f9a5835, https://www.semanticscholar.org/paper/df158588e95d607f724287c2ce106c6064f7cfb7, https://www.semanticscholar.org/paper/fb2655d2af3134121c3eca17cbce7b6f2baded51]

Q2: What spectroscopic techniques are used to characterize undecanedioic acid?

A2: Researchers utilize a variety of spectroscopic methods to analyze undecanedioic acid. These include Gas Chromatography-Mass Spectrometry (GC-MS) for identifying and quantifying the acid, particularly after derivatization into methyl esters. [, , , , ] Nuclear Magnetic Resonance (NMR) spectroscopy is employed to determine the structure and study the behavior of the acid in solution. [, , ] Additionally, Fourier Transform Infrared (FTIR) spectroscopy is used to analyze the vibrational modes of the molecule, offering insights into its structure and interactions. [, , ]

Q3: How does undecanedioic acid behave in terms of polymorphism?

A3: Undecanedioic acid exhibits polymorphism, meaning it can exist in different crystalline forms. These forms differ in their physical properties, such as melting point and solubility. Researchers have identified several polymorphs, including α-like, β-like, and γ-form, each favored under specific crystallization conditions. [, ]

Q4: What applications of undecanedioic acid are related to its material properties?

A4: The unique properties of undecanedioic acid make it valuable for various applications. For instance, it serves as a precursor for synthesizing "odd-odd" nylons, a family of polymers known for their distinct thermal and mechanical characteristics. [, , ] Furthermore, undecanedioic acid finds use in formulating metal cutting fluids, where it contributes to the fluid's cooling, lubrication, cleaning, and anti-rust properties. []

Q5: Is computational chemistry used in research related to undecanedioic acid?

A6: Yes, computational techniques are valuable for studying undecanedioic acid. For instance, quantum chemistry calculations aid in understanding the conformational preferences of the molecule, helping to explain its polymorphic behavior. [] Computational tools can also be used to predict properties such as solubility and melting points of different polymorphs.

Q6: How do structural variations of undecanedioic acid impact its antifungal activity?

A7: While undecanedioic acid itself has shown antifungal activity [], its incorporation into silver(I) dicarboxylate complexes significantly enhances this activity. The chain length of the dicarboxylic acid ligand, including undecanedioic acid, influences the complex's structure and subsequently its antifungal potency. []

Q7: Are there any challenges with the stability of undecanedioic acid in formulations?

A8: One study highlights a stability concern regarding azelaic acid, a related dicarboxylic acid, in a liposomal formulation. The research identified the formation of an ethyl monoester of azelaic acid as an impurity during stability studies, suggesting potential reactivity with excipients. [, ] This finding underscores the importance of careful excipient selection and stability testing during the formulation development of products containing undecanedioic acid and related compounds.

Q8: How is the presence of undecanedioic acid typically determined and quantified?

A9: Various analytical techniques are employed to analyze undecanedioic acid. GC-MS is widely used, especially after converting the acid into volatile methyl esters. [, , , , ] This method allows for separating and identifying undecanedioic acid from other compounds in complex mixtures.

Q9: Is there evidence of undecanedioic acid's environmental impact?

A9: While the provided research doesn't explicitly address its environmental fate, undecanedioic acid, as an organic compound, is likely subject to biodegradation. Further research is necessary to assess its persistence, bioaccumulation potential, and overall ecological impact.

Q10: How is undecanedioic acid synthesized?

A11: Undecanedioic acid can be produced through various synthetic routes. One approach involves the chemo-enzymatic conversion of ricinoleic acid (12-hydroxyoleic acid), a naturally occurring fatty acid found in castor oil. This multi-step process involves biotransformation using engineered Escherichia coli strains followed by chemical modifications. []

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